molecular formula C13H10N4O2S B3013677 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1219903-12-4

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B3013677
CAS No.: 1219903-12-4
M. Wt: 286.31
InChI Key: QTXLDMMOTVFBRX-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a phenyl group, an oxadiazole ring, and a thiophene ring, all connected through a urea linkage. The presence of these diverse functional groups makes it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Urea Linkage Formation: The final step involves the reaction of the oxadiazole and thiophene intermediates with an isocyanate to form the urea linkage.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)urea: This compound has a furan ring instead of a thiophene ring, which may result in different electronic and chemical properties.

    1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring introduces basicity and potential for hydrogen bonding, affecting its reactivity and interactions.

    1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(benzothiophen-2-yl)urea: The benzothiophene ring adds additional aromaticity and potential for π-π interactions, influencing its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12(14-10-7-4-8-20-10)15-13-17-16-11(19-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXLDMMOTVFBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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